molecular formula C10H14FN B1311849 4-tert-Butyl-2-fluoroaniline CAS No. 129373-04-2

4-tert-Butyl-2-fluoroaniline

Cat. No. B1311849
M. Wt: 167.22 g/mol
InChI Key: BKDLIDXUWLWPSD-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-fluoroaniline is a chemical compound with the molecular formula C10H14FN . It has a molecular weight of 167.2232632 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for 4-tert-Butyl-2-fluoroaniline is 1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

4-tert-Butyl-2-fluoroaniline is a powder that is stored at room temperature . It has a molecular weight of 167.2232632 .

Scientific Research Applications

Synthesis and Medicinal Applications

4-tert-Butyl-2-fluoroaniline has been studied for its potential applications in medicinal chemistry and synthesis of complex molecules. One of the research highlights includes the synthesis of derivatives of 5-fluoroaniline for evaluation as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. These derivatives involve a Heck-type coupling reaction, showcasing the potential of 4-tert-Butyl-2-fluoroaniline in the synthesis of biologically active compounds (Wang et al., 2000).

Peptide Synthesis and NMR Applications

The compound has also been employed in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, useful in peptides for 19F NMR, a critical tool in structural biology and medicinal chemistry. This synthesis introduces a perfluoro-tert-butyl group with nine chemically equivalent fluorines, suggesting its utility in sensitive NMR applications and probing biological systems (Tressler & Zondlo, 2014).

Catalysis and Synthesis of Quinoline Derivatives

In the realm of catalysis, 4-tert-Butyl-2-fluoroaniline is involved in the hydroamination of diphenylbutadiyne, a reaction catalyzed by a heterobimetallic precursor. This process forms quinoline derivatives, illustrating the compound's role in facilitating complex organic transformations (Younis et al., 2015).

Applications in Medicinal Chemistry

Moreover, 4-tert-Butyl-2-fluoroaniline is a key player in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This synthesis pathway highlights the compound's role in creating building blocks for potential therapeutic agents (Singh & Umemoto, 2011).

Safety And Hazards

4-tert-Butyl-2-fluoroaniline hydrochloride has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-tert-butyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLIDXUWLWPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440287
Record name 4-t-Butyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-fluoroaniline

CAS RN

129373-04-2
Record name 4-t-Butyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 303 g of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as the crude product was added 657 g of a 30% aqueous sodium hydroxide solution. The mixture was heated under reflux at a temperature around 90° C. for 4 hr and was allowed to cool. Water (1,000 mL) was then added thereto, and the mixture was extracted four times with 500 mL of hexane. The organic layers thus obtained were combined, and 2 M hydrochloric acid was added thereto, followed by vigorous stirring to convert the amino group to a hydrochloride form. Subsequently, an aqueous layer was separated and was adjusted to pH 9 by the addition of aqueous sodium hydroxide solution to bring the amino group to a free form. Extraction was carried out twice with 1,000 mL of toluene. The organic layers thus obtained were combined, and the combined organic layer was washed with saturated brine. The solvent was then removed from the organic layer by distillation to give 92.9 g of 4-t-butyl-2-fluoroaniline as an oily substantially single product (yield 65.6% (yield in two steps of t-butylation-deprotection)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Pei, F Zhang, J Liu, DL Zhang, R Yang… - Journal of …, 2019 - Wiley Online Library
A series of 2,3‐dimethyl‐4‐(1‐acyloxy)alkoxy‐6‐tert‐butyl‐8‐fluoroquinolines were synthesized by 4‐(tert‐butyl)aniline as the starting material via acylation, substitution, and hydrolysis, …
Number of citations: 4 onlinelibrary.wiley.com
L Cheng, R Zhang, H Wu, X Liu, T Xu - Frontiers of Chemical Science and …, 2019 - Springer
A series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were designed and synthesized. Bioassay results showed that some of them exhibited good activity …
Number of citations: 22 link.springer.com

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